Quinolin-8-yl 3-methyl-4-nitrobenzoate
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Overview
Description
Quinolin-8-yl 3-methyl-4-nitrobenzoate is a chemical compound with the molecular formula C14H10N4O6 and a molecular weight of 330.252 g/mol It is a derivative of quinoline and benzoate, featuring a nitro group and a methyl group on the benzoate ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinolin-8-yl 3-methyl-4-nitrobenzoate typically involves the esterification of 3-methyl-4-nitrobenzoic acid with quinolin-8-ol. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification reaction . The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvents, can be applied to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Quinolin-8-yl 3-methyl-4-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Oxidation: Potassium permanganate (KMnO4)
Major Products Formed
Reduction: Quinolin-8-yl 3-methyl-4-aminobenzoate
Substitution: Quinolin-8-yl 3-methyl-4-carboxybenzoate
Oxidation: Quinolin-8-yl 3-carboxy-4-nitrobenzoate
Scientific Research Applications
Quinolin-8-yl 3-methyl-4-nitrobenzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Quinolin-8-yl 3-methyl-4-nitrobenzoate is primarily related to its ability to interact with biological targets through its quinoline and nitrobenzoate moieties. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes, while the nitro group can undergo bioreduction to form reactive intermediates that damage cellular components . These interactions can lead to antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Quinolinyl-pyrazoles: Compounds with similar structural features and pharmacological activities, particularly in the treatment of infectious diseases.
4-Hydroxy-2-quinolones: Known for their antimicrobial and anticancer activities, these compounds share the quinoline core structure.
Uniqueness
Quinolin-8-yl 3-methyl-4-nitrobenzoate is unique due to the presence of both the quinoline and nitrobenzoate moieties, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
quinolin-8-yl 3-methyl-4-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4/c1-11-10-13(7-8-14(11)19(21)22)17(20)23-15-6-2-4-12-5-3-9-18-16(12)15/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIESMOAWNGAGNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC2=CC=CC3=C2N=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10970881 |
Source
|
Record name | Quinolin-8-yl 3-methyl-4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10970881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5554-56-3 |
Source
|
Record name | Quinolin-8-yl 3-methyl-4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10970881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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